3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyano-4-methoxymethyl-6-methyl-2(1H)-pyridone with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted furo[2,3-b]pyridine compounds .
Scientific Research Applications
3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in their activity. These interactions can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide: This compound is structurally similar but contains a thieno ring instead of a furo ring.
3-Amino-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid phenylamide: Another similar compound with different substituents on the thieno ring.
Uniqueness
3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid is unique due to its furo ring, which imparts different chemical and biological properties compared to its thieno analogs
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-4-2-3-5-6(10)7(9(12)13)14-8(5)11-4/h2-3H,10H2,1H3,(H,12,13) |
InChI Key |
YOMUMSMUAZJDRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(O2)C(=O)O)N |
Origin of Product |
United States |
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